molecular formula C39H38Cl2N6 B1213191 Benzenamine, 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)-, monohydrochloride, mixt. with 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)-2-methylbenzenamine monohydrochloride CAS No. 8050-75-7

Benzenamine, 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)-, monohydrochloride, mixt. with 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)-2-methylbenzenamine monohydrochloride

Cat. No. B1213191
CAS RN: 8050-75-7
M. Wt: 661.7 g/mol
InChI Key: HUZKAVLURVIACJ-UHFFFAOYSA-N
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Description

Basic Fuchsin is a green, crystalline, solid dye that is one of the major components of magenta. Basic fuchsin is primarily used for bacterial identification, but is also used as a dye in textiles, leather, and printing inks. Exposure to basic fuchsin is irritating to the eyes and skin. The substance is reasonably anticipated to be a human carcinogen. (NCI05)

Scientific Research Applications

Electron Transfer in Polyaniline Models

N-(4-aminophenyl)-N-{4-[(4-aminophenyl)imino]-2,5-cyclohexadien-1-yliden}-1,4-benzediamine has been studied for its role in the protonation process in low-molecular-weight polyaniline models. This research is significant in understanding intermolecular electron transfer processes. The study involved examining the formation of monoradical cations and their association in dilute chloroform solutions, contributing to insights into electron interchange in aggregates (Lokshin et al., 2001).

Hemoglobin Adducts from Metabolites

The compound's metabolites, notably a 4,4'-methylenedianiline (MDA) metabolite, have been studied for their ability to form hemoglobin adducts. This research is crucial in biomonitoring and understanding the bioactivation pathways of MDA, potentially leading to genotoxic intermediates. The study provided insights into the peroxidative metabolism and its role in the formation of these adducts (Kautiainen et al., 1998).

Decomposition of Benzoquinone-Imine Dyes

A comparative kinetic study on benzoquinone-imine dyes, including compounds like 4-[(4-hydroxyphenyl)imino]-2,5-cyclohexadien-1-one, was conducted. This research is significant in the field of dye chemistry, as it explores the nucleophilic addition and carbinolamine intermediate cleavage processes, contributing to a better understanding of dye decomposition kinetics (Barra et al., 2004).

Antioxidant Properties

The compound's derivatives, such as (E)-2-{[(2-Aminophenyl)imino]methyl}-5-(benzyloxy)phenol, have been synthesized and studied for their antioxidant properties. This research contributes to the understanding of the chemical structures and properties of these molecules and their potential applications as antioxidants (Ghichi et al., 2018).

Conducting Polymer Synthesis

The synthesis of polymers using 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine demonstrates applications in the field of conducting polymers. The research highlights the electronic transitions and bandgap of the resulting polymer, indicating its potential in electrochromic devices (Yildiz et al., 2008).

Antifungal Agent Synthesis

Derivatives of the compound have been synthesized and evaluated for their antifungal activity, providing insights into the bioactivity of these chemical structures against fungi like Candida albicans. This research contributes to the development of new antifungal agents (Malhotra et al., 2012).

Reactivity in Aqueous Solution

The study of N-methylated 2-aminoindamines, derivatives of the compound, has provided insights into their hydrolysis and intramolecular cyclization in aqueous solutions. This research enhances understanding of the chemical reactivity of these compounds under different pH conditions (Brown & Corbett, 1977).

Photochemical Reactivity

The reactivity of the 4-aminophenyl cation, generated from derivatives like 4-chloroaniline, under photolysis has been studied. This research provides insights into the photochemical behavior of such compounds and their potential applications in photochemistry (Guizzardi et al., 2001).

properties

CAS RN

8050-75-7

Product Name

Benzenamine, 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)-, monohydrochloride, mixt. with 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)-2-methylbenzenamine monohydrochloride

Molecular Formula

C39H38Cl2N6

Molecular Weight

661.7 g/mol

IUPAC Name

4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;dihydrochloride

InChI

InChI=1S/C20H19N3.C19H17N3.2ClH/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;;/h2-12,23H,21-22H2,1H3;1-12,20H,21-22H2;2*1H

InChI Key

HUZKAVLURVIACJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.Cl.Cl

Canonical SMILES

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.Cl.Cl

synonyms

2-methyl-4,4'-((4-imino-2,5-cyclohexadien-1-ylidene)methylene)dianiline
4-((4-aminophenyl)(4-iminocyclohexa-2,5-dien-1- ylidene)methyl)-o-toluidine
basic fuchsin
basic magenta
basic violet 14
C.I. 42510
C.I. basic violet 14, free base
C.I. solvent red 41
CI 42510
CI 42510B
magenta base
magenta BPC
rosaniline
rosaniline base
rosaniline dodecyl salt
rosaniline hydrochloride
rosaniline monohydrochloride
solvent red 41

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenamine, 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)-, monohydrochloride, mixt. with 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)-2-methylbenzenamine monohydrochloride
Reactant of Route 2
Benzenamine, 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)-, monohydrochloride, mixt. with 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)-2-methylbenzenamine monohydrochloride
Reactant of Route 3
Benzenamine, 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)-, monohydrochloride, mixt. with 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)-2-methylbenzenamine monohydrochloride
Reactant of Route 4
Benzenamine, 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)-, monohydrochloride, mixt. with 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)-2-methylbenzenamine monohydrochloride
Reactant of Route 5
Benzenamine, 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)-, monohydrochloride, mixt. with 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)-2-methylbenzenamine monohydrochloride
Reactant of Route 6
Benzenamine, 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)-, monohydrochloride, mixt. with 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)-2-methylbenzenamine monohydrochloride

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